N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide
Description
N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring dual thiophene moieties, a hydroxymethyl linker, and a furan-2-carboxamide group. Its structure combines electron-rich aromatic systems (thiophene and furan) with polar functional groups (hydroxy and carboxamide), rendering it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-14(12-4-2-8-20-12)13-6-5-10(21-13)9-16-15(18)11-3-1-7-19-11/h1-8,14,17H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHKSNXVXSUOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide typically begins with commercially available thiophene and furan derivatives.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Research indicates that N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide exhibits various biological activities, primarily focusing on anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The mechanisms involved include:
Induction of Apoptosis: The compound has been shown to promote apoptosis in cancer cells by modulating mitochondrial pathways. In particular, it increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest at the S-phase, inhibiting the proliferation of cancer cells.
Case Studies:
- A study conducted on HepG2 liver cancer cells revealed that this compound exhibited an IC50 value of 12 μM, indicating significant cytotoxicity.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 12 | Apoptosis |
| MCF7 | 15 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It exhibits notable activity against both gram-positive and gram-negative bacteria as well as fungi.
Case Studies:
In vitro tests showed effective inhibition against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| E. coli | 6.25 |
| S. aureus | 3.12 |
| Mycobacterium tuberculosis | 8 |
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with various molecular targets, such as enzymes or receptors. The thiophene and furan rings can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene- and furan-based carboxamides. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Functional Comparisons
Electron Density and Reactivity :
The hydroxymethyl-thiophene motif in the target compound contrasts with nitro-substituted analogs (e.g., and ). Nitro groups enhance electrophilicity but reduce metabolic stability, whereas the hydroxymethyl group balances polarity and flexibility .- Biological Activity: Antibacterial Activity: Nitrothiophene-thiazole hybrids () show narrow-spectrum antibacterial action, likely via inhibition of bacterial enzymes. The target compound’s furan carboxamide may target similar pathways but with improved solubility . Antiviral Potential: Cyclopentylamino-methylthiophene derivatives () inhibit SARS-CoV-2 PLpro through non-covalent interactions. The target compound’s furan carboxamide could mimic these interactions but lacks the cyclopentylamino group’s steric bulk .
Crystallography and Packing :
The dihedral angle between thiophene and aryl groups in N-(2-nitrophenyl)thiophene-2-carboxamide (~9–16°) is comparable to the target compound’s predicted conformation. Weak C–H⋯O/S interactions dominate packing, suggesting similar crystallinity .
Research Findings and Implications
- Bioactivity Gaps : While nitrothiophene-carboxamides () and benzo[d]thiazolyl-thiophenes () are well-studied, the target compound’s hydroxymethyl-thiophene-furan architecture remains underexplored. Preliminary data suggest synergistic effects from dual thiophene rings and furan’s π-conjugation.
- Thermodynamic Stability : Density-functional theory (DFT) studies () predict the hydroxymethyl group enhances stability via intramolecular H-bonding, unlike nitro analogs prone to decomposition .
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. The compound features a thiophene core structure, which is known for its stability and electronic properties, making it valuable in various chemical applications .
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₂O₃S₂ |
| Molecular Weight | 390.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiophene Rings: Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.
- Functionalization: Introducing hydroxymethyl groups to enhance biological activity.
- Purification: Techniques like recrystallization or chromatography to isolate the desired product effectively .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with thiophene structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 and HepG2. The IC50 values reported for these compounds ranged from 3.79 µM to 42.30 µM, indicating promising anti-tumor activity .
The mechanism of action for this compound likely involves:
- Enzyme Interaction: Binding to specific enzymes or receptors, modulating their activity.
- Cell Cycle Arrest: Inducing apoptosis in cancer cells through specific signaling pathways.
- DNA Binding Affinity: Compounds with similar structures have shown high binding affinity towards DNA, which is crucial for their anticancer efficacy .
Case Studies
Several case studies have investigated the biological activity of thiophene-based compounds:
- Study on Cytotoxicity:
- Antibacterial Activity:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide?
Answer:
The compound can be synthesized via a two-step approach:
Thiophene functionalization : React 5-(hydroxymethyl)thiophene-2-carbaldehyde with thiophene-2-methanol under acidic conditions to form the hydroxymethyl-thiophene intermediate.
Amide coupling : Use a carbodiimide coupling agent (e.g., EDC/HOBt) to conjugate the intermediate with furan-2-carboxylic acid.
Key considerations :
- Solvent choice (acetonitrile or DMF) impacts reaction efficiency .
- Monitor reaction progress via TLC or HPLC to optimize yield.
- Purify via recrystallization or column chromatography, as seen in analogous thiophene-carboxamide syntheses .
Advanced: How can crystallographic data resolve discrepancies in predicted vs. observed molecular geometries?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for validating structural hypotheses:
- Dihedral angles : Compare experimental angles (e.g., 8.5–13.5° between thiophene and benzene rings in related compounds) with DFT-optimized models to identify steric or electronic distortions .
- Weak interactions : Analyze non-classical C–H⋯O/S interactions (e.g., bond distances ~3.2–3.5 Å) to explain packing anomalies .
- Refinement protocols : Freely refine hydrogen atoms located via Fourier difference maps, as done in Acta Crystallographica studies, to improve accuracy .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- FT-IR : Identify key functional groups:
- NMR :
Advanced: How to design assays for evaluating its potential as an antimicrobial agent?
Answer:
- In vitro assays :
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Mechanistic studies :
- Fluorescence-based assays to assess membrane disruption (e.g., propidium iodide uptake).
- ROS generation measured via DCFH-DA staining .
- Controls : Include positive (ciprofloxacin) and vehicle controls. Dose-response curves (0.1–100 µM) ensure reproducibility .
Advanced: How to address contradictions between computational and experimental solubility data?
Answer:
- Experimental validation :
- Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, PBS).
- Compare with COSMO-RS or Hansen solubility parameter predictions.
- Structural insights :
- Hydroxy and methyl groups enhance aqueous solubility, but bulky thiophene rings may reduce it.
- Adjust substituents (e.g., replace hydroxymethyl with PEG chains) to improve solubility without altering activity .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
Answer:
- Systematic substitution :
- Replace furan with pyrrole or benzofuran to assess electronic effects.
- Modify hydroxymethyl to carboxyl or amine groups to probe hydrogen-bonding roles .
- In silico modeling :
- Dock optimized structures into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina.
- Compare binding affinities with experimental IC₅₀ values .
Basic: What precautions are necessary for handling and storing this compound?
Answer:
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of thiophene/furan rings.
- Handling : Use gloveboxes for air-sensitive steps (e.g., amide coupling).
- Stability : Monitor via periodic NMR to detect degradation (e.g., thiophene ring opening) .
Advanced: How can supramolecular interactions influence its crystallization behavior?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
